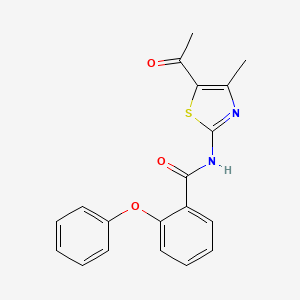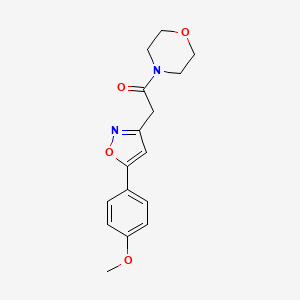
2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered heterocyclic moiety . The isoxazole ring is substituted with a 4-methoxyphenyl group and a morpholinoethanone group .
Synthesis Analysis
The synthesis of isoxazole derivatives involves several steps, including condensation, cycloaddition, and amidation reactions. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of compounds closely related to “2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone” has been elucidated using techniques such as NMR and X-ray crystallography. The empirical formula of a related compound is C11H12N2O2 .Chemical Reactions Analysis
The chemical reactivity of isoxazole derivatives involves interactions with various reagents to form new compounds. Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts .Physical And Chemical Properties Analysis
The physical properties of related compounds, including solubility, melting points, and crystalline structure, provide insight into their behavior under different conditions. The chemical properties, including reactivity towards nucleophiles and electrophiles, are crucial for understanding the potential applications of "2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone".科学的研究の応用
Analgesic Applications
Isoxazole derivatives have shown prominent potential as analgesics . This means they could be used in the development of new pain relief medications.
Anti-inflammatory Applications
Isoxazole derivatives have also been found to have anti-inflammatory properties . They could be used in the treatment of conditions that involve inflammation.
Anticancer Applications
Some isoxazole derivatives have shown anticancer properties . They could be used in the development of new cancer treatments.
Antimicrobial Applications
Isoxazole derivatives have demonstrated antimicrobial properties . This suggests they could be used in the development of new antimicrobial drugs.
Antiviral Applications
Some isoxazole derivatives have antiviral properties . They could potentially be used in the development of new antiviral medications.
Anticonvulsant Applications
Isoxazole derivatives have been evaluated for their anticonvulsant activities . This suggests they could be used in the treatment of conditions that involve seizures.
Antidepressant Applications
Isoxazole derivatives have shown antidepressant properties . They could be used in the development of new treatments for depression.
Immunosuppressant Applications
Some isoxazole derivatives have immunosuppressant properties . This suggests they could be used in the treatment of conditions that involve an overactive immune system.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-20-14-4-2-12(3-5-14)15-10-13(17-22-15)11-16(19)18-6-8-21-9-7-18/h2-5,10H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWKLHSHJGAVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2739362.png)
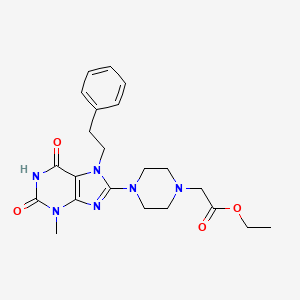
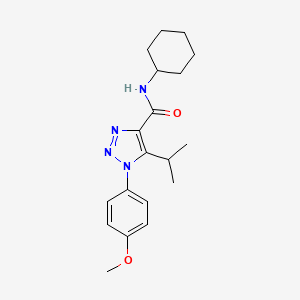
![N-(3,5-dimethylphenyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2739368.png)


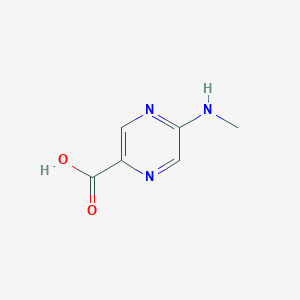
![4-[1-(2-Methoxyethyl)benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2739376.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2739377.png)
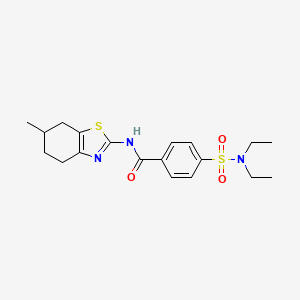
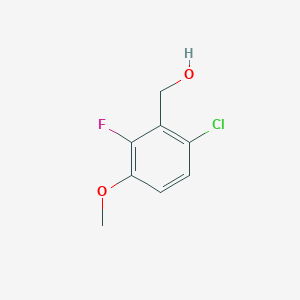
![2-(4-methoxybenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2739381.png)
